molecular formula C10H9BrClFO B14053407 1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one

1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14053407
M. Wt: 279.53 g/mol
InChI Key: ZOQHOGIQIJIPIH-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one is an organic compound that features a bromine, fluorine, and chlorine atom attached to a phenyl ring and a propanone group

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-[3-bromo-4-(fluoromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9BrClFO/c1-6(14)10(12)7-2-3-8(5-13)9(11)4-7/h2-4,10H,5H2,1H3

InChI Key

ZOQHOGIQIJIPIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)CF)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by the introduction of the fluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and concentration, are crucial to achieving consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-(fluoromethyl)phenyl)propan-1-one
  • 1-(3-Bromo-4-(fluoromethyl)phenyl)-2-propanone

Uniqueness

1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one is unique due to the specific arrangement of halogen atoms and the propanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one is a halogenated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C11H10BrClF, with a molecular weight of 279.53 g/mol. The presence of bromine, chlorine, and fluorine atoms in its structure enhances its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and receptor binding. The halogen substituents contribute to its electrophilic nature, allowing it to form covalent interactions with nucleophilic sites on proteins, which may lead to the inhibition of enzymatic activity.

The mechanism of action involves:

  • Covalent Bond Formation : The bromomethyl group acts as an electrophile, facilitating reactions with nucleophilic residues in enzymes.
  • Receptor Interaction : The fluorophenyl moiety may enhance binding affinity to specific biological targets, making this compound a candidate for pharmacological studies.

Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may inhibit gamma-aminobutyric acid aminotransferase (GABA-AT), which is relevant for neurological disorders .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its halogenated structure enhances lipophilicity, allowing it to penetrate cell membranes effectively .
  • Anticancer Potential : Research indicates that derivatives of this compound may possess anticancer properties, with some analogs showing cytotoxic activity against cancer cell lines .

Data Table of Biological Activities

Activity Type Description Reference
Enzyme InhibitionInhibits GABA-AT, potentially increasing GABA levels in the brain
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects observed in various cancer cell lines
Binding AffinityEnhanced binding to specific receptors due to halogen substituents

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited GABA-AT, leading to increased concentrations of GABA, which could be beneficial for treating epilepsy and other neurological disorders .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of halogenated phenyl compounds, including this compound. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent .
  • Cytotoxicity Testing : In vitro studies on various cancer cell lines revealed that certain derivatives of this compound exhibited significant cytotoxicity, indicating its potential role in cancer therapy .

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